1-Amino-2-[(phenylimino)methyl]anthraquinone
Description
Properties
CAS No. |
21810-19-5 |
|---|---|
Molecular Formula |
C21H14N2O2 |
Molecular Weight |
326.3 g/mol |
IUPAC Name |
1-amino-2-(phenyliminomethyl)anthracene-9,10-dione |
InChI |
InChI=1S/C21H14N2O2/c22-19-13(12-23-14-6-2-1-3-7-14)10-11-17-18(19)21(25)16-9-5-4-8-15(16)20(17)24/h1-12H,22H2 |
InChI Key |
XKHYBYCPDSPUIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C3=C(C=C2)C(=O)C4=CC=CC=C4C3=O)N |
Origin of Product |
United States |
Preparation Methods
Nitration and Reduction Route
One of the most industrially relevant and clean methods for preparing 1-aminoanthraquinone involves:
- Step 1: Nitration of anthraquinone to produce 1-nitroanthraquinone crude product.
- Step 2: Reduction of 1-nitroanthraquinone to 1-aminoanthraquinone without intermediate purification.
- The nitration reaction is conducted using anthraquinone, concentrated nitric acid, and sulfuric acid in ethylene dichloride solvent at 35–40 °C.
- The 1-nitroanthraquinone content in the crude product is controlled between 40–50 wt% by adjusting feed ratios and nitration depth.
- Byproducts such as 1,5- and 1,8-dinitroanthraquinones are minimized (<0.5 wt%).
- The crude 1-nitroanthraquinone is directly reduced, typically by catalytic or chemical reduction, to yield 1-aminoanthraquinone with purity >98 wt%.
- The process is designed to be clean, with no solid waste residues and high yield.
| Parameter | Value/Condition |
|---|---|
| Raw material | Anthraquinone |
| Nitration solvent | Ethylene dichloride |
| Nitration temperature | 35–40 °C |
| Nitrating agents | Concentrated nitric acid, sulfuric acid |
| 1-Nitroanthraquinone content | 40–50 wt% in crude product |
| Byproduct content | <0.5 wt% for dinitro derivatives |
| Reduction method | Direct reduction without purification |
| Final 1-aminoanthraquinone purity | >98 wt% |
| Yield | High; near quantitative |
Reduction Using Sodium Sulfide and Sulfur Mixture
An alternative reduction method employs a mixture of industrial sodium sulfide and sulfur as a reductant:
- Sodium sulfide (60% content) and sulfur are dissolved in water at 80–90 °C.
- After filtration, 1-nitroanthraquinone is added to the solution and heated to reflux (~102–110 °C) for several hours.
- The reaction mixture is cooled, filtered, and the 1-aminoanthraquinone product is isolated by washing and drying.
- This method achieves yields around 98–99% with purity >98%.
| Parameter | Value/Condition |
|---|---|
| Reducing agent | Sodium sulfide (60%) + sulfur mixture |
| Reaction temperature | 90–110 °C |
| Reaction time | 3–4 hours |
| Yield | 98–99% |
| Purity | >98% |
Alternative Synthetic Route via Benzoic Acid Derivatives
Another synthetic pathway involves:
- Condensation of 2-substituted benzoic acid (or derivative) with xylene in the presence of HF catalyst to form 2-substituted dimethylbenzophenone.
- Air oxidation to 2-substituted benzophenonedicarboxylic acid.
- Ring closure using oleum to form 1-substituted anthraquinonecarboxylic acid isomers.
- Ammonolysis to 1-aminoanthraquinonecarboxylic acid.
- Decarboxylation to yield 1-aminoanthraquinone.
This route avoids toxic mercury catalysts used in prior art and fixes the amino substitution early, improving selectivity and reducing purification steps.
| Step | Description |
|---|---|
| (i) Condensation | 2-substituted benzoic acid + xylene, HF catalyst |
| (ii) Air oxidation | Formation of benzophenonedicarboxylic acid |
| (iii) Ring closure | Oleum-catalyzed cyclization |
| (iv) Ammonolysis | Conversion to aminoanthraquinonecarboxylic acid |
| (v) Decarboxylation | Yielding 1-aminoanthraquinone |
Source: EP0499450A1 patent, 1997
Functionalization to 1-Amino-2-[(phenylimino)methyl]anthraquinone
While direct literature on the preparation of this compound is limited, the general approach to introduce the [(phenylimino)methyl] group at the 2-position involves:
- Condensation of 1-amino-2-formylanthraquinone or 1-amino-2-anthraquinone aldehyde derivatives with aniline or phenylamine.
- This forms an imine (Schiff base) linkage at the 2-position, yielding the phenylimino methyl substituent.
This step typically requires:
- Mild acidic or neutral conditions to promote imine formation.
- Removal of water by azeotropic distillation or molecular sieves to drive equilibrium.
- Purification by recrystallization or chromatography.
Summary Table of Preparation Methods for 1-Aminoanthraquinone Intermediate
| Method | Key Reagents & Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|
| Nitration + Direct Reduction | Anthraquinone, HNO3, H2SO4, ethylene dichloride; reduction without purification | High (~98) | >98 | Clean process, low byproducts, industrial scale |
| Sodium Sulfide + Sulfur Reduction | Sodium sulfide (60%), sulfur, aqueous, 90–110 °C reflux | 98–99 | >98 | Economical, scalable, high yield |
| Benzoic Acid Derivative Route | 2-substituted benzoic acid, xylene, HF catalyst, oleum, ammonolysis, decarboxylation | Moderate | High | Avoids toxic catalysts, selective, multi-step |
Research Findings and Industrial Relevance
- The nitration-reduction route is favored for industrial production due to its simplicity, high yield, and minimal waste generation.
- The sodium sulfide/sulfur reduction method offers an environmentally friendly alternative, avoiding precious metal catalysts.
- The benzoic acid derivative route provides excellent selectivity and avoids toxic mercury catalysts but involves more synthetic steps.
- The final functionalization to this compound is typically achieved by Schiff base formation from the corresponding aldehyde and aniline.
Chemical Reactions Analysis
Types of Reactions
1-Amino-2-[(phenylimino)methyl]anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The amino and phenylimino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives.
Scientific Research Applications
1-Amino-2-[(phenylimino)methyl]anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of dyes and pigments due to its vibrant color properties.
Biology: Investigated for its potential use in biological staining and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of high-performance materials and as a component in organic electronics.
Mechanism of Action
The mechanism of action of 1-amino-2-[(phenylimino)methyl]anthraquinone involves its interaction with molecular targets such as enzymes and receptors. The compound can intercalate into DNA, disrupting its function and leading to cell death. Additionally, it can inhibit the activity of certain enzymes, thereby affecting cellular processes. The exact pathways and molecular targets involved are still under investigation.
Comparison with Similar Compounds
Structural Comparison with Similar Anthraquinone Derivatives
Anthraquinones exhibit bioactivity and physicochemical properties highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of key analogs:
Substituent Position and Type
- 1-Amino-2-methylanthraquinone (CAS 82-28-0): Features a methyl group at position 2 instead of phenylimino-methyl.
- 1-Amino-4-bromo-9,10-anthraquinone: Bromine at position 4 enhances electrophilicity, facilitating nucleophilic substitution reactions. However, bromine’s bulkiness may hinder solubility compared to the planar phenylimino group in the target compound .
- 1-(Dimethylamino)-9,10-anthraquinone: The dimethylamino group at position 1 provides strong electron-donating effects, altering redox properties. Unlike the target compound’s primary amino group, this substituent may reduce hydrogen-bonding capacity .
Structural Influence on Planarity
The phenylimino-methyl group in 1-Amino-2-[(phenylimino)methyl]anthraquinone introduces steric hindrance, causing slight non-planarity in the anthraquinone skeleton. This contrasts with analogs like 1-hydroxyanthraquinones, which maintain planarity but lack amino functionality .
Physicochemical Properties
Solubility in Supercritical CO₂
Substituents significantly impact solubility, critical for industrial applications like dye processing. Data for select anthraquinones (at 313 K and 12 MPa):
| Compound | Solubility (g/L) | Density (g/cm³) | Reference |
|---|---|---|---|
| 1-Hydroxy-9,10-anthraquinone | 23.92 | 1.610 | |
| 1-Hydroxy-2-methylanthraquinone | 24.40 | 1.759 | |
| Target Compound | Data Unavailable | — | — |
The phenylimino group’s polarity likely reduces solubility in non-polar solvents compared to hydroxyl or methyl substituents .
Acetylcholinesterase (AChE) Inhibition
Substituent position critically affects bioactivity. For example:
- Anthraquinones with substituents at C-3 (e.g., hydroxy or methoxy groups) show stronger AChE inhibition than those without .
- The primary amino group in the target compound may enhance hydrogen bonding with AChE’s catalytic site, similar to 1-amino-4-hydroxyanthraquinones .
In Silico Drug-Likeness Parameters
From studies on 4-substituted 1-aminoanthraquinones (Table 2 in ):
| Parameter | Target Compound (Predicted) | 1-Amino-4-hydroxyanthraquinone | 1-Amino-2-methylanthraquinone |
|---|---|---|---|
| LogP | ~3.2 | 2.8 | 3.5 |
| Molecular Weight | ~350 g/mol | 297 g/mol | 267 g/mol |
| Hydrogen Bond Donors | 2 | 3 | 1 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
